

Heparastatin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Heparastatin*

Cat. No.: *B1673060*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase (HPSE) is an endo- β -D-glucuronidase that plays a pivotal role in the degradation of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes.[1] Upregulation of heparanase is strongly correlated with tumor progression, metastasis, and angiogenesis, making it a compelling target for anti-cancer drug development.[2] **Heparastatin**, also known as SF4, is an iminosugar-based inhibitor of heparanase.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **heparastatin** and its analogs, offering valuable insights for the rational design of novel and potent heparanase inhibitors.

Core Structure of Heparastatin (SF4)

Heparastatin (SF4) is a synthetic trifluoroacetamide analogue of siastatin B, a natural product isolated from *Streptomyces* culture broths.[4][5] Its chemical structure is (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid.[5] The core of **heparastatin** is a piperidine ring with multiple hydroxyl groups and a carboxylic acid moiety, which mimics the structure of the natural substrate of heparanase.

Chemical Structure of **Heparastatin** (SF4)

Feature	Description
IUPAC Name	(3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid
CAS Number	153758-25-9
Molecular Formula	C8H11F3N2O5
Molecular Weight	272.18 g/mol
Synonyms	SF-4, SF 4, 6-TFA-4,5-DHPC

Source:[5]

Structure-Activity Relationship of Heparastatin Analogs

Recent studies on siastatin B derivatives, which share a similar structural scaffold with **heparastatin**, have provided significant insights into the SAR for heparanase inhibition. The key structural modifications revolve around the stereochemistry of the hydroxyl groups and the nature of the substituent at the 3-position of the piperidine ring.

A study on the breakdown products of siastatin B led to the synthesis and evaluation of several potent iminosugar inhibitors of human heparanase.[6] The inhibitory activities of these compounds are summarized in the table below.

Table 1: Heparanase Inhibitory Activity of **Heparastatin** Analogs

Compound	Structure	Configuration	IC50 (μM) for Human Heparanase
8	3-geminal-diol iminosugar	galacto	> 500
9	3-geminal-diol iminosugar	gluco	130
10	Isofagomine analog	galacto	> 500
11	Isofagomine analog	gluco	1.9

Source:[6]

From this data, several key SAR conclusions can be drawn:

- Stereochemistry at the 4-position is critical: The gluco-configured analogs (9 and 11) demonstrated significantly higher inhibitory activity against human heparanase compared to their galacto-configured counterparts (8 and 10). This suggests that the equatorial orientation of the hydroxyl group at the 4-position is crucial for effective binding to the active site of the enzyme.
- The substituent at the 3-position influences potency: The isofagomine analog 11, which lacks the geminal diol at the 3-position, is a more potent inhibitor than the corresponding 3-geminal-diol iminosugar 9. This indicates that the geminal diol functionality is not optimal for heparanase inhibition and that alternative substituents at this position could lead to improved activity.

Experimental Protocols

Heparanase Inhibition Assay (Colorimetric)

This assay is designed to quantify the enzymatic activity of heparanase by detecting the cleavage of a synthetic substrate.

Materials:

- Recombinant human heparanase

- Fondaparinux (synthetic pentasaccharide substrate)
- 40 mM Sodium Acetate buffer (pH 5.0)
- WST-1 (tetrazolium salt)
- Test compounds (**heparastatin** analogs)
- 96-well microplate
- Plate reader

Procedure:

- To each well of a 96-well plate, add 40 μ L of 40 mM sodium acetate buffer (pH 5.0).
- Add 5 μ L of various concentrations of the test compounds to the respective wells.
- Add 5 μ L of 0.005 μ g/ μ L heparanase to each well.
- Incubate the plate at 37°C for 1 hour.
- Add 5 μ L of the fondaparinux substrate to each well.
- Incubate the plate at 37°C for 4 hours.
- Add WST-1 solution to each well according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
- The relative fluorescent intensity is plotted as a function of the logarithm of the compound concentrations to determine the IC₅₀ value.^[6]

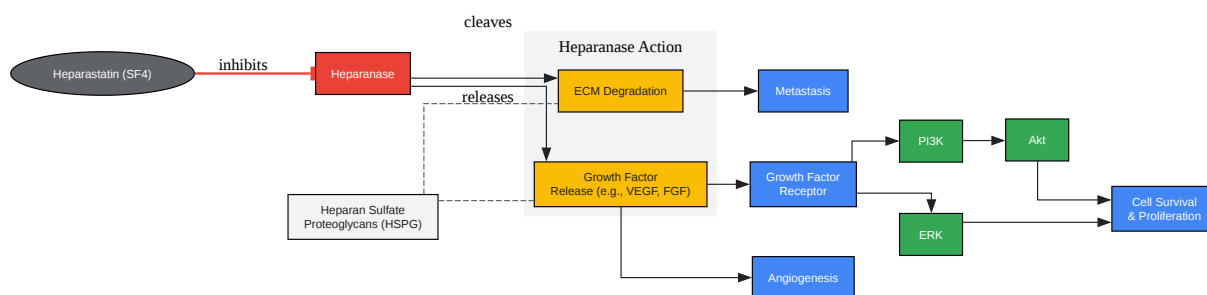
Synthesis of Heparastatin Analogs

The synthesis of **heparastatin** analogs, specifically the 3-geminal-diol iminosugars and isofagomine derivatives, originates from siastatin B. A key step involves the formation of the gem-diamine 1-N-iminopyranose ring.^[7] The introduction of a carboxylic acid group can be achieved through a Wittig reaction, hydroboration, and oxidation sequence.^[7]

Signaling Pathways and Experimental Workflows

Heparanase activity has been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.[8] Inhibition of heparanase by compounds like **heparastatin** can, therefore, lead to the downregulation of these pro-survival and pro-proliferative signals.

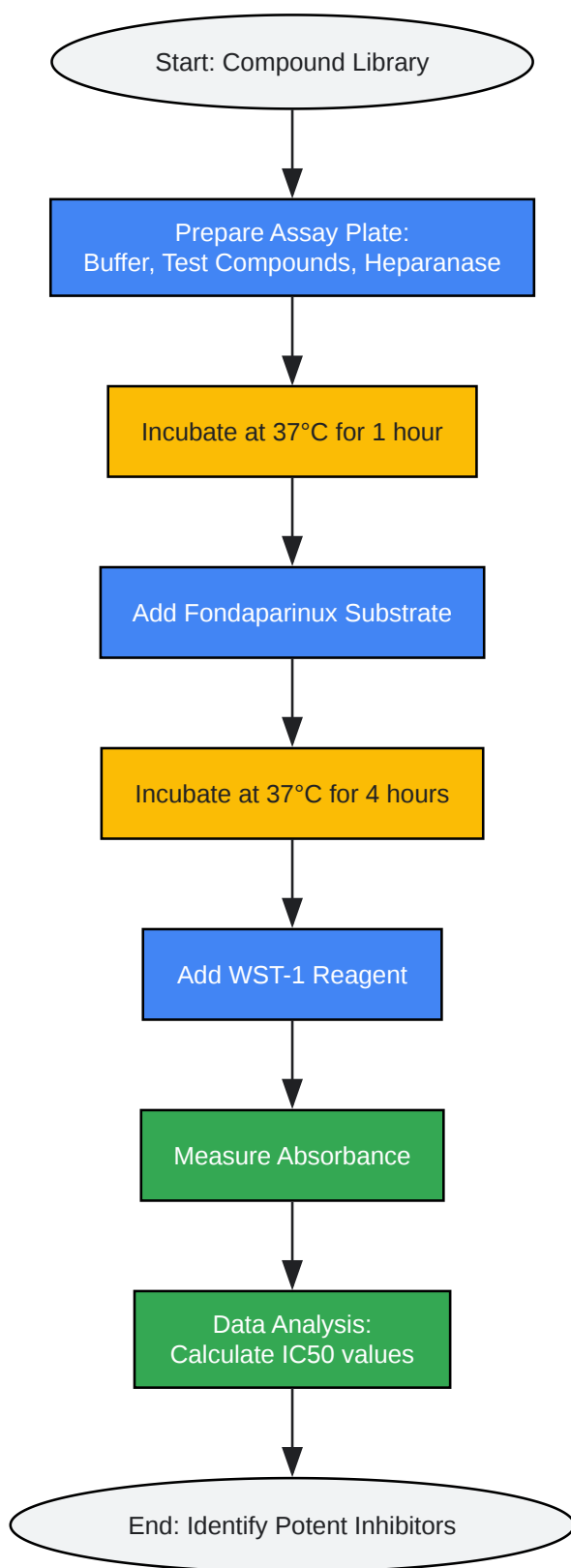
Heparanase-Modulated Signaling Pathways



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Caption: Heparanase-mediated signaling pathways and the inhibitory action of **Heparastatin** (SF4).

Experimental Workflow for Heparanase Inhibitor Screening



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